Ochrocarpin E
Description
Ochrocarpin E is a 4-phenylcoumarin derivative first isolated from Ochrocarpos punctatus and later identified in Mesua elegans and Mesua kunstleri . Structurally, it features a 4-phenylcoumarin backbone substituted with a dihydrofuran moiety and an isobutyryl chain at the C-8 position. Key spectral characteristics include distinct ¹H-NMR signals (e.g., δ 2.94 and 3.09 for H-1''α/β of the dihydrofuran group) and UV absorption maxima at 255–299 nm, typical of benzoylated coumarins .
Properties
Molecular Formula |
C24H24O6 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-hydroxy-2-(2-hydroxypropan-2-yl)-5-(2-methylpropanoyl)-9-phenyl-2,3-dihydrofuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C24H24O6/c1-12(2)20(26)19-21(27)15-10-16(24(3,4)28)29-22(15)18-14(11-17(25)30-23(18)19)13-8-6-5-7-9-13/h5-9,11-12,16,27-28H,10H2,1-4H3 |
InChI Key |
FKONHDPZVQENQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C2C(=C3C(=C1O)CC(O3)C(C)(C)O)C(=CC(=O)O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Ochrocarpin Series
Ochrocarpin E shares a core 4-phenylcoumarin structure with derivatives such as Ochrocarpins F, G, H, I , and Neurophyllol C , all isolated from Mammea neurophylla. Key differences lie in the substituent groups and their positions:
Key Observations :
- Substituent Position : this compound is unique in its C-8 isobutyryl substitution, whereas Ochrocarpins F–I and Neurophyllol C feature acyl groups at C-6 or C-8 .
- Spectral Differences : The UV bathochromic shift in Ochrocarpin I (λmax 313 nm) compared to E (299 nm) reflects electronic effects of substituent orientation .
- Mass Fragmentation: All compounds exhibit similar [M+H]⁺ peaks (m/z 425–447), but fragmentation patterns differ due to acyl chain cyclization (e.g., loss of 56 u in non-cyclized derivatives) .
Q & A
Q. How can researchers investigate this compound’s interactions with biomolecular networks (e.g., proteomics/metabolomics)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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